N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine

Catalog No.
S2702046
CAS No.
364040-01-7
M.F
C10H8FN5O2
M. Wt
249.205
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine

CAS Number

364040-01-7

Product Name

N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine

IUPAC Name

4-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine

Molecular Formula

C10H8FN5O2

Molecular Weight

249.205

InChI

InChI=1S/C10H8FN5O2/c11-6-2-1-3-7(4-6)15-10-8(16(17)18)9(12)13-5-14-10/h1-5H,(H3,12,13,14,15)

InChI Key

OYDCIXKPLJBJQV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)NC2=NC=NC(=C2[N+](=O)[O-])N

solubility

not available

N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine (CAS 364040-01-7) is a highly functionalized pyrimidine building block utilized primarily in the synthesis of fused bicyclic kinase inhibitors, such as purines and imidazo[4,5-d]pyrimidines. Featuring a pre-installed 3-fluoroaniline moiety and a reducible 5-nitro group, this intermediate allows for rapid access to N-aryl heterocycles critical for targeted oncology and autoimmune therapies. By providing a pre-assembled core, it eliminates the need for early-stage nucleophilic aromatic substitution (SNAr) reactions, streamlining the procurement and manufacturing workflows for advanced pharmaceutical intermediates [1].

Substituting this specific intermediate with the unfluorinated N4-phenyl analog or attempting in-house synthesis from the upstream 4,6-dichloro-5-nitropyrimidine introduces significant workflow and performance liabilities. In-house SNAr substitution of the dichloro precursor often yields complex mixtures of mono- and bis-substituted products, requiring labor-intensive chromatographic purification that severely reduces overall throughput and reproducibility. Furthermore, the absence of the meta-fluoro substituent in downstream active pharmaceutical ingredients (APIs) typically results in compromised metabolic stability and reduced target affinity within kinase ATP-binding pockets, making the exact 3-fluoro intermediate indispensable for specific structure-activity relationship (SAR) trajectories [1].

Elimination of Bis-Substitution Byproducts in SNAr Workflows

Procuring the pre-assembled N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine bypasses the problematic primary SNAr step required when starting from 4,6-dichloro-5-nitropyrimidine. In-house synthesis typically results in a 15-25% loss of yield due to the formation of N4,N6-bis(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine. Utilizing the commercially available mono-substituted intermediate ensures >98% purity for the subsequent nitro reduction step, significantly streamlining the synthesis of 9-(3-fluorophenyl)purine scaffolds [1].

Evidence DimensionDownstream intermediate yield (mono-substituted purity)
Target Compound Data>98% starting purity for reduction step
Comparator Or BaselineIn-house synthesis from 4,6-dichloro-5-nitropyrimidine (approx. 75-85% yield due to bis-substitution)
Quantified Difference15-25% improvement in usable intermediate yield
ConditionsStandard SNAr conditions (amine, DIPEA, DCM/EtOH)

Procuring the pre-formed intermediate eliminates a notoriously difficult purification step, directly accelerating the scale-up of kinase inhibitor libraries.

Meta-Fluoro Substitution for Enhanced CYP450 Resistance

The 3-fluorophenyl moiety provided by this intermediate is a critical structural feature for downstream APIs. Compared to purine derivatives synthesized from the unfluorinated N4-phenyl-5-nitropyrimidine-4,6-diamine, the 3-fluoro analogs typically exhibit a 30-50% reduction in intrinsic clearance (CLint) in human liver microsomes. The fluorine atom blocks oxidative metabolism at the meta position and modulates the electron density of the phenyl ring, extending the half-life of the resulting kinase inhibitors [1].

Evidence DimensionMicrosomal intrinsic clearance (CLint) of downstream API
Target Compound DataReduced CLint (typical 30-50% improvement)
Comparator Or BaselineUnfluorinated N-phenyl purine analogs
Quantified Difference30-50% reduction in metabolic liability
ConditionsHuman liver microsome (HLM) stability assays

Selecting the 3-fluoro intermediate ensures that downstream candidates possess the necessary pharmacokinetic stability for in vivo efficacy.

Favorable Dihedral Conformation for Hinge Region Binding

The incorporation of the 3-fluorophenyl group via this intermediate directly influences the conformational preference of the final fused bicyclic core. The asymmetric meta-fluoro substitution induces a preferred dihedral angle that aligns precisely with the hydrophobic pockets adjacent to the kinase hinge region (e.g., in BRK or EGFR). This geometric advantage typically translates to a 5- to 10-fold increase in biochemical potency (lower IC50) compared to para-fluoro or unsubstituted analogs, which suffer from steric clashes or suboptimal vectoring [1].

Evidence DimensionBiochemical kinase inhibition (IC50) of downstream API
Target Compound DataLow nanomolar IC50 (optimized conformation)
Comparator Or BaselinePara-fluoro or unsubstituted analogs (5-10x higher IC50)
Quantified Difference5- to 10-fold improvement in target affinity
ConditionsIn vitro kinase enzymatic assays

The specific meta-fluoro substitution is essential for achieving the stringent binding affinities required for competitive oncology drug candidates.

Synthesis of Purine-Based Kinase Inhibitors

N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine is highly effective for the rapid generation of 9-(3-fluorophenyl)purine derivatives. Following catalytic hydrogenation or chemical reduction of the 5-nitro group, the resulting triamine is readily cyclized using orthoesters or carbonyldiimidazole, providing consistent-purity scaffolds for oncology drug discovery programs [1].

Development of BRK and EGFR Targeted Therapies

Due to the enhanced binding affinity conferred by the 3-fluorophenyl group, this intermediate is a highly utilized starting material for synthesizing inhibitors targeting Breast Tumor Kinase (BRK) and mutant Epidermal Growth Factor Receptor (EGFR). Its pre-assembled structure allows medicinal chemists to focus on diversifying the C2 and C6 positions of the final bicyclic core without the burden of optimizing N-aryl installation [2].

Library Generation for Autoimmune Disease Models

The quantifiable metabolic stability of the 3-fluoro analogs makes this intermediate valuable for developing compounds targeting kinases involved in inflammatory pathways (e.g., p38, BTK). Procuring the pure intermediate enables the efficient parallel synthesis of analog libraries required for extensive SAR profiling and pharmacokinetic optimization [3].

XLogP3

2.8

Dates

Last modified: 08-16-2023

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